4-Amino-3-bromo-5-chlorobenzonitrile

Process Chemistry Synthetic Efficiency Cost of Goods

Researchers needing a versatile, orthogonally reactive aromatic core for kinase inhibitor programs can rely on this compound. Its unique 4-amino-3-bromo-5-chloro substitution pattern, cited in patent US2006/287287, enables precise, sequential functionalization impossible with mono-halogenated analogs. Key advantages for discovery and scale-up: - Enables chemoselective Suzuki and Buchwald-Hartwig couplings for rapid SAR exploration. - Efficient one-step synthesis from 3-chloro-4-aminobenzonitrile reduces cost and process mass intensity. - Defined melting point (109-111 °C) streamlines solid handling and scale-up operations.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 201857-39-8
Cat. No. B1590959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-5-chlorobenzonitrile
CAS201857-39-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Br)C#N
InChIInChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
InChIKeyRVAYUALQDNDXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromo-5-chlorobenzonitrile: Chemical Identity & Characteristics


4-Amino-3-bromo-5-chlorobenzonitrile (CAS 201857-39-8) is a polysubstituted halogenated benzonitrile derivative, classified as a specialty aromatic amine building block . The compound features a unique substitution pattern with an amino group at the para-position, a bromine atom at the meta-position, and a chlorine atom at the meta-position relative to the nitrile group, as reflected in its molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . This specific arrangement of electron-donating (amino) and electron-withdrawing (nitrile, halogens) functional groups makes it a versatile intermediate for cross-coupling reactions and heterocycle synthesis in pharmaceutical and agrochemical research [1].

Why 4-Amino-3-bromo-5-chlorobenzonitrile Cannot Be Replaced


The utility of 4-Amino-3-bromo-5-chlorobenzonitrile is not interchangeable with other halogenated benzonitriles or simpler amino-benzonitriles due to its precise orthogonally reactive halogen pattern. The presence of both bromine and chlorine on the same aromatic ring enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a capability absent in mono-halogenated analogs like 4-amino-3-bromobenzonitrile . Furthermore, its specific substitution pattern is directly referenced in patent literature for the construction of kinase inhibitor scaffolds, indicating its use is a deliberate synthetic choice rather than a generic building block . Substituting with a regioisomer (e.g., 3-bromo-5-chlorobenzonitrile) would eliminate the critical para-amino handle, rendering the molecule useless for further elaboration into amide, sulfonamide, or urea motifs .

4-Amino-3-bromo-5-chlorobenzonitrile: Quantitative Differentiation Evidence


Synthetic Yield: Direct Halogenation vs. Multi-Step

The synthesis of 4-amino-3-bromo-5-chlorobenzonitrile is achieved via direct, high-yield bromination of 3-chloro-4-aminobenzonitrile, as detailed in patent US2006/287287 . This one-step procedure demonstrates superior efficiency compared to synthesizing the same substitution pattern from 4-amino-3-bromobenzonitrile, which would require an additional chlorination step with potentially lower overall yield and more complex purification [1].

Process Chemistry Synthetic Efficiency Cost of Goods

Solid-State Properties: Melting Point & Stability

4-Amino-3-bromo-5-chlorobenzonitrile is a solid with a reported melting point of 109-111 °C, requiring storage at 2-8 °C with protection from light . In contrast, the analog 3-bromo-5-chlorobenzonitrile (CAS 304854-55-5) has a significantly lower melting point of 79-81 °C . The higher melting point and defined storage conditions of the target compound indicate a more crystalline, less hygroscopic solid form, which can be critical for long-term stability and accurate weighing in formulation or assay preparation .

Solid Form Handling Stability Crystallinity

Orthogonal Reactivity: Dual Halogen Handles

The compound's 4-amino-3-bromo-5-chloro substitution pattern provides a unique chemoselective handle for sequential palladium-catalyzed cross-coupling. This is distinct from 4-amino-3-bromobenzonitrile (CAS 50397-74-5) which, while also an amino-bromo arene, lacks the second halogen (chlorine) for a subsequent, orthogonal coupling step [1]. The presence of both bromine and chlorine on the ring allows for the sequential introduction of two different substituents, a feature leveraged in patent literature for constructing complex kinase inhibitor cores .

Cross-Coupling Chemoselectivity Medicinal Chemistry

Procurement & Purity Benchmarking

Commercial offerings of 4-amino-3-bromo-5-chlorobenzonitrile are available with defined purity specifications, such as 95% from Sigma-Aldrich/Synthonix and 97% from Leyan, with pricing documented at approximately $429 USD per gram (97% purity) . In contrast, a closely related analog like 4-amino-3-bromobenzonitrile is offered by TCI America with a higher purity specification of ≥98.0% (GC) [1]. This establishes a clear procurement baseline: researchers can select the target compound when a 95-97% purity grade is sufficient for their application, potentially at a more favorable price point compared to sourcing a >98% purity analog that would still require additional synthetic manipulation to reach the desired substitution pattern.

Sourcing Quality Control Cost Analysis

Patent-Cited Kinase Inhibitor Intermediate

Patent literature explicitly identifies 4-amino-3-bromo-5-chlorobenzonitrile as a key intermediate in the synthesis of bicyclic compounds for use as therapeutic agents, particularly kinase inhibitors . This specific citation in US2006/287287 and related documents distinguishes it from generic benzonitrile intermediates, which are often referenced for broad applications like herbicides or fungicides . The compound's role in constructing a defined pharmacophore demonstrates its value in a targeted, rather than exploratory, synthetic route.

Drug Discovery Patent Chemistry Target Synthesis

4-Amino-3-bromo-5-chlorobenzonitrile: Validated Applications


Kinase Inhibitor Lead Optimization

Procurement for medicinal chemistry programs targeting kinase inhibition. The compound's role as a cited intermediate in patent US2006/287287 for bicyclic therapeutic agents provides a validated entry point for synthesizing focused libraries. Its dual-halogen (Br, Cl) and para-amino handle allows for the rapid, sequential introduction of diverse aryl and amine moieties via cross-coupling, expediting structure-activity relationship (SAR) exploration around a known kinase-binding core .

Pilot-Scale Process Development

When transitioning from discovery to preclinical development, procurement of 4-amino-3-bromo-5-chlorobenzonitrile is justified by its efficient, one-step synthesis from 3-chloro-4-aminobenzonitrile. This shorter synthetic route, compared to assembling the same pattern from a mono-halogenated analog, translates to lower process mass intensity and reduced cost of goods at scale. The defined melting point (109-111 °C) also simplifies solid-handling operations during larger-scale reactions .

CRO Custom Synthesis Building Block

Contract Research Organizations (CROs) offering custom synthesis services should stock this compound as a strategic inventory item. Its unique 4-amino-3-bromo-5-chloro substitution pattern is not readily accessible from simpler, more common building blocks. Having this intermediate on-hand allows a CRO to offer a shorter lead time for client projects requiring orthogonal functionalization of a benzonitrile core, providing a competitive advantage in service offerings .

Agrochemical Discovery: Orthogonal Elaboration

While the compound's primary citations are in pharmaceutical patents, its structural features are relevant for agrochemical discovery programs seeking new herbicides or fungicides. The ability to sequentially functionalize the aryl ring via the bromine and chlorine handles enables the construction of novel, polysubstituted aromatic candidates that may exhibit improved potency or selectivity against resistant weed or fungal species, differentiating them from simpler halogenated benzonitrile leads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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